

2-Acetyl-3-Amino-5-Phenylthiophene Derivatives: Probing Kinase Inhibition Potential

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Compound of Interest

Compound Name: 2-Acetyl-3-Amino-5-Phenylthiophene

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of **2-Acetyl-3-Amino-5-Phenylthiophene** represent a promising class of heterocyclic compounds for investigation as potential kinase inhibitors. The thiophene core is a well-established scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its structural and electronic properties make it an attractive starting point for the design of molecules that can target the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a focal point of modern drug discovery. While direct kinase inhibition data for **2-Acetyl-3-Amino-5-Phenylthiophene** derivatives is emerging, the broader class of substituted aminothiophenes has demonstrated significant potential, particularly against key oncology targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document provides a comprehensive overview of the potential applications of **2-Acetyl-3-Amino-5-Phenylthiophene** derivatives as kinase inhibitors, along with detailed protocols for their synthesis, characterization, and biological evaluation.

Potential Kinase Targets and Rationale

Thiophene-based compounds have shown inhibitory activity against several important kinase families. Based on structure-activity relationship (SAR) studies of related molecules, derivatives of **2-Acetyl-3-Amino-5-Phenylthiophene** are hypothesized to have potential as inhibitors of the following key kinases:

- Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a driver in many cancers.[1][2]
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]

The rationale for investigating this specific scaffold is based on the known pharmacophoric features of kinase inhibitors, where the aminothiophene core can mimic the hinge-binding interactions of the adenine region of ATP, and the phenyl and acetyl groups can be modified to achieve selectivity and potency by exploring different regions of the kinase active site.

Data Presentation: Kinase Inhibitory Activity of Related Thiophene Derivatives

While specific IC₅₀ values for **2-Acetyl-3-Amino-5-Phenylthiophene** derivatives are not yet extensively published, the following tables summarize the reported activities of structurally related thiophene compounds against EGFR and VEGFR-2. This data provides a strong rationale for screening the title compounds against these and other kinases.

Table 1: EGFR Inhibitory Activity of Selected Thiophene Derivatives

Compound Series	Specific Derivative Example	EGFR IC50 (nM)	Target Cell Line(s)	Reference
Thieno[2,3-d]pyrimidine Derivatives	Compound 5b	37.19 (wild-type), 204.10 (T790M)	MCF-7, A549	[2]
5-Trifluoromethylpyrimidine Derivatives	Compound 9u	91	A549, MCF-7, PC-3	[5]

Table 2: VEGFR-2 Inhibitory Activity of Selected Thiophene Derivatives

Compound Series	Specific Derivative Example	VEGFR-2 IC50 (μM)	Target Cell Line(s)	Reference
Piperazinylquinoline Derivatives	Compound 11	0.192	A549, HepG-2, Caco-2, MDA	[3][6]
Fused Thiophene Derivatives	Compound 4c	0.075	HepG2, PC-3	[7]
Nicotinamide-based Derivatives	Compound 6	0.06083	HCT-116, HepG-2	[4]
Thiophene-3-carboxamide derivatives	Compound 14d	0.1911	HCT116, MCF7, PC3, A549	[8]

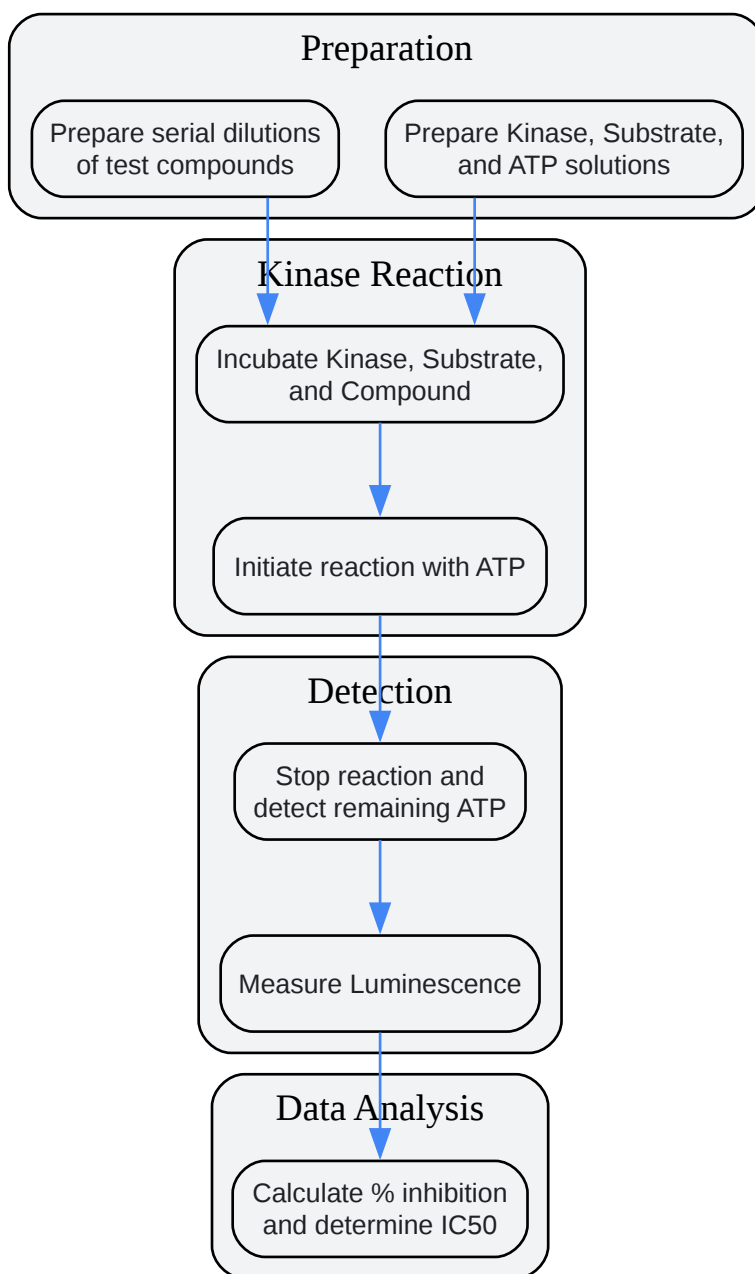
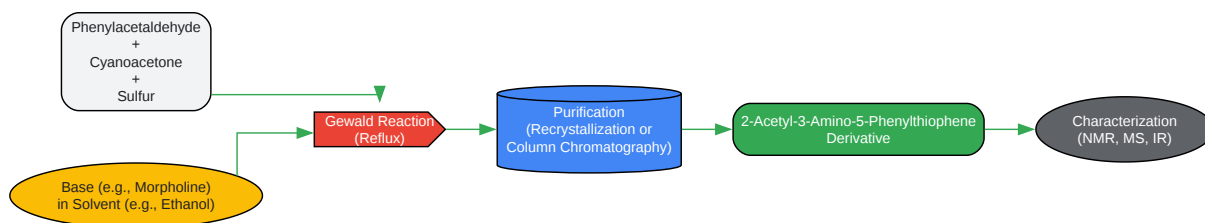
Experimental Protocols

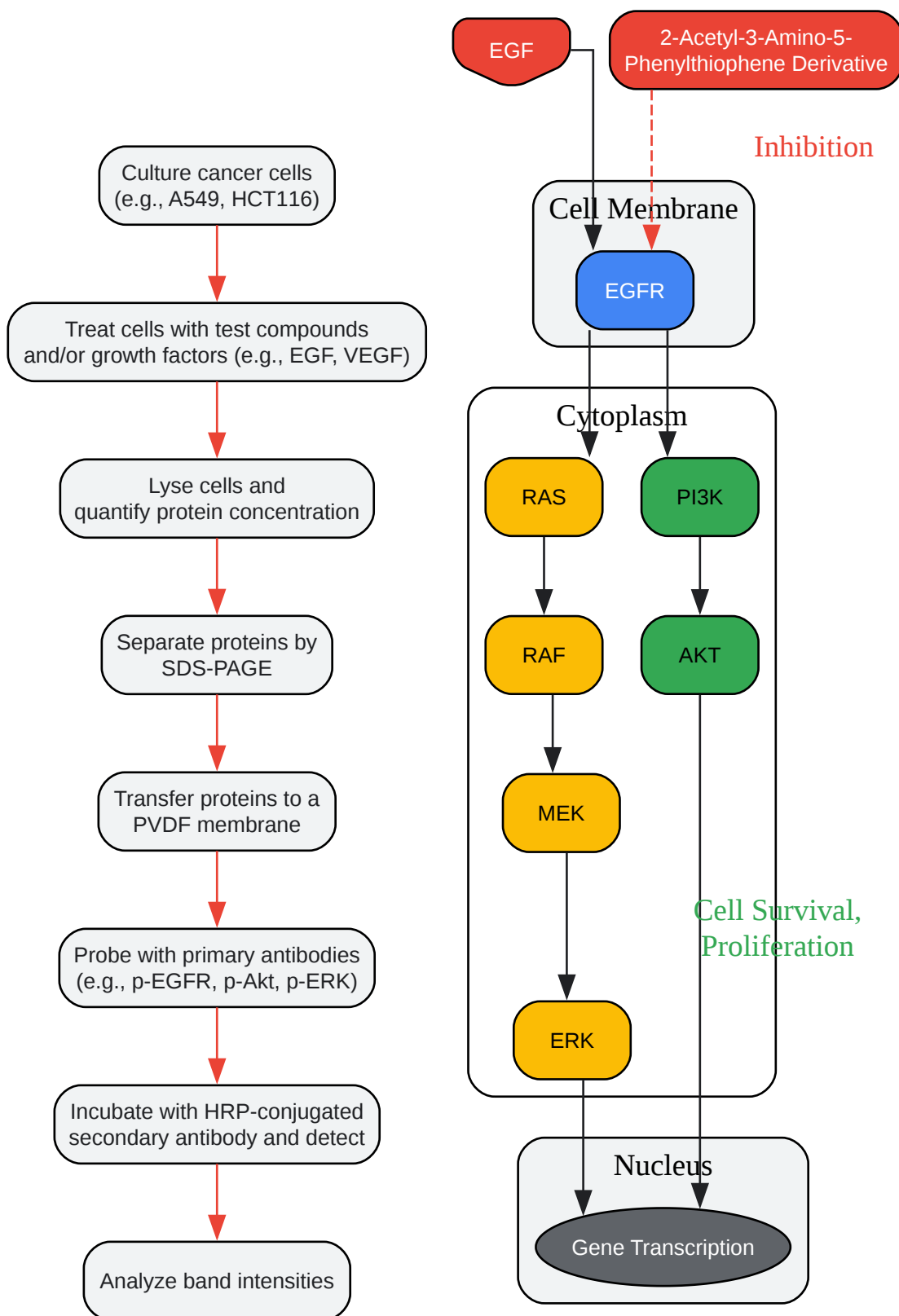
The following protocols provide detailed methodologies for the synthesis and biological evaluation of **2-Acetyl-3-Amino-5-Phenylthiophene** derivatives as potential kinase inhibitors.

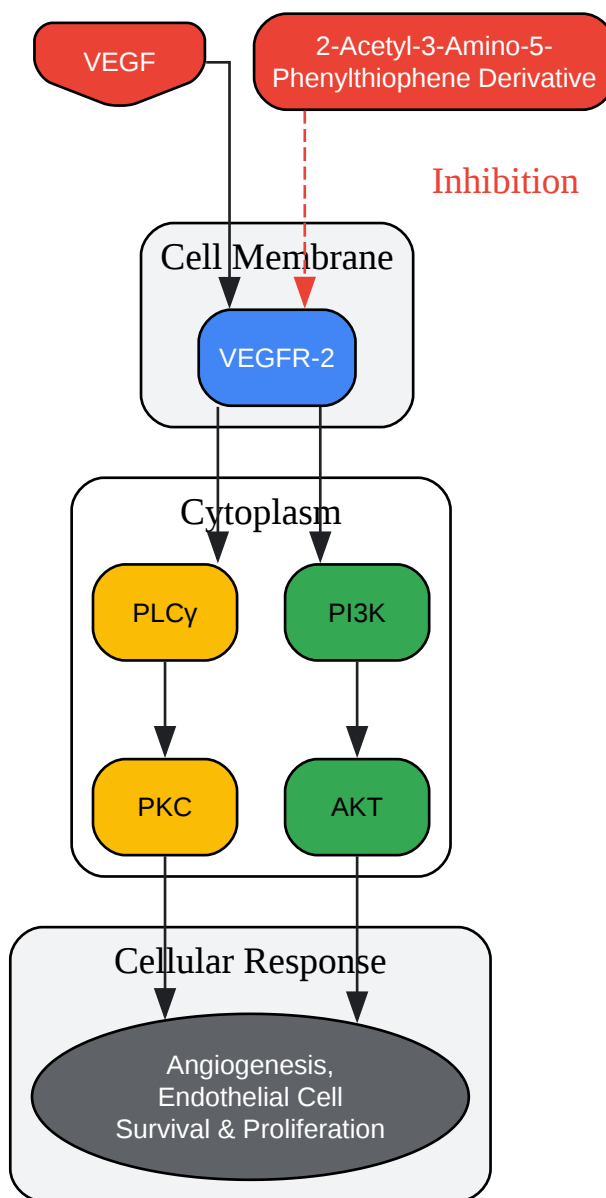
Protocol 1: Synthesis of 2-Acetyl-3-Amino-5-Phenylthiophene Derivatives

This protocol is a general method based on the Gewald reaction, a common and efficient method for synthesizing substituted 2-aminothiophenes.[9]

Workflow for the Synthesis of **2-Acetyl-3-Amino-5-Phenylthiophene** Derivatives







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